

Best practices for storing and handling A-395

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Compound of Interest

Compound Name: A-395

Cat. No.: B15586389

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Technical Support Center: A-395

Welcome to the technical support center for **A-395**, a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit EED. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling **A-395**, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is **A-395** and what is its mechanism of action?

A1: **A-395** is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes the core components EZH2 and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3][4][5] **A-395** binds to the H3K27me3-binding pocket of EED, which allosterically prevents the activation of the catalytic EZH2 subunit.[1][2] This leads to a reduction in global H3K27me3 levels and the reactivation of PRC2 target genes.

Q2: How should I store **A-395**?

A2: Proper storage of **A-395** is crucial for maintaining its activity. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: How do I dissolve **A-395**?

A3: **A-395** is soluble in dimethyl sulfoxide (DMSO).^[1] For cellular experiments, a stock solution of 10-50 mM in DMSO is typically prepared. It is important to use high-quality, anhydrous DMSO to ensure optimal solubility. If you observe any precipitation, gentle warming and vortexing can aid in dissolution.

Q4: What is the recommended working concentration of **A-395** for cell-based assays?

A4: The optimal working concentration of **A-395** will vary depending on the cell line and the specific experimental goals. However, a good starting point for most cell lines is a concentration range of 1-10 μ M. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How can I verify the activity of **A-395** in my experiments?

A5: The most common method to verify the activity of **A-395** is to measure the global levels of H3K27me3 by Western blotting. Treatment with **A-395** should lead to a dose-dependent decrease in H3K27me3 levels. It is important to use a validated antibody specific for H3K27me3 and to include appropriate controls, such as a vehicle-treated sample.

Storage and Stability Data

Proper storage and handling of **A-395** are critical for obtaining reproducible experimental results. The following table summarizes the recommended storage conditions and known stability information.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	[1]
4°C	2 years	[1]	
In Solvent (DMSO)	-80°C	2 years	Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.[1]	

Note on Freeze-Thaw Cycles: While specific quantitative data on the number of tolerated freeze-thaw cycles is not readily available, it is a best practice in chemical biology to minimize them.[1] Each cycle can introduce water condensation, which may lead to hydrolysis and degradation of the compound. Aliquoting stock solutions is the most effective way to preserve the integrity of **A-395**.

Experimental Protocols

Protocol 1: Preparation of **A-395** Stock Solution

- Allow the vial of solid **A-395** to equilibrate to room temperature before opening to prevent condensation.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
- Aliquot the stock solution into single-use tubes.
- Store the aliquots at -80°C.

Protocol 2: Treatment of Cells in Culture with **A-395**

- Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
- The next day, thaw an aliquot of the **A-395** stock solution.
- Prepare a series of dilutions of **A-395** in your cell culture medium to achieve the final desired concentrations. Remember to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest **A-395** concentration).
- Remove the old medium from the cells and replace it with the medium containing **A-395** or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, viability assays).

Protocol 3: Western Blotting for H3K27me3

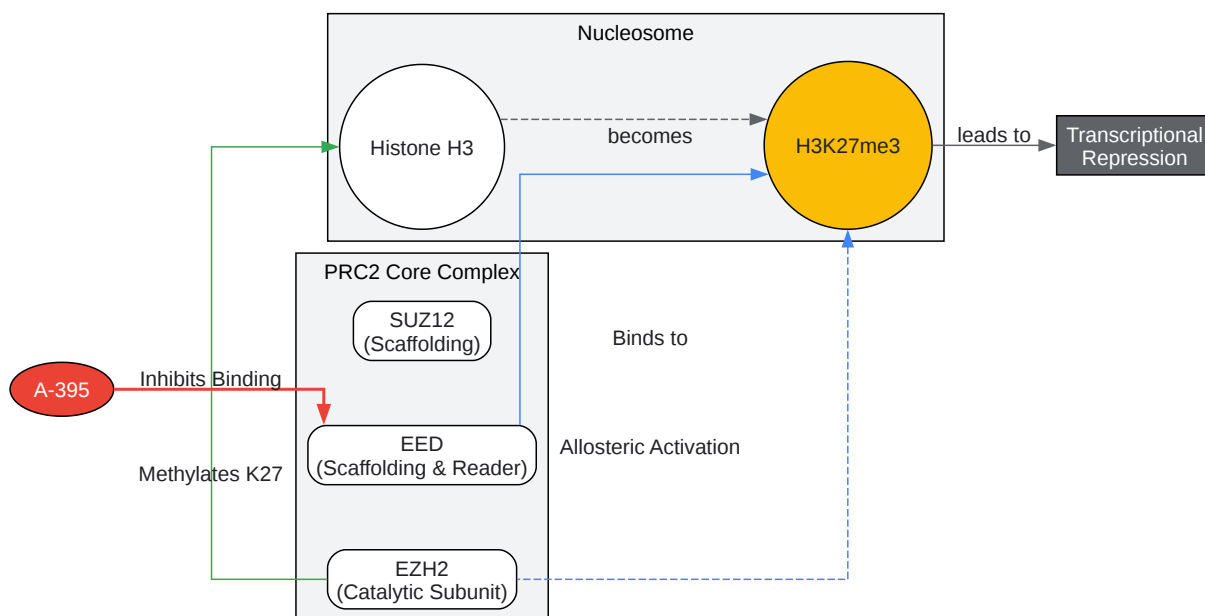
- After treating cells with **A-395** as described above, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE using a gel percentage appropriate for histone proteins (typically 12-15%).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used as a loading control.
- Wash the membrane three times with TBST.

- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the relative change in H3K27me3 levels.

Troubleshooting Guide

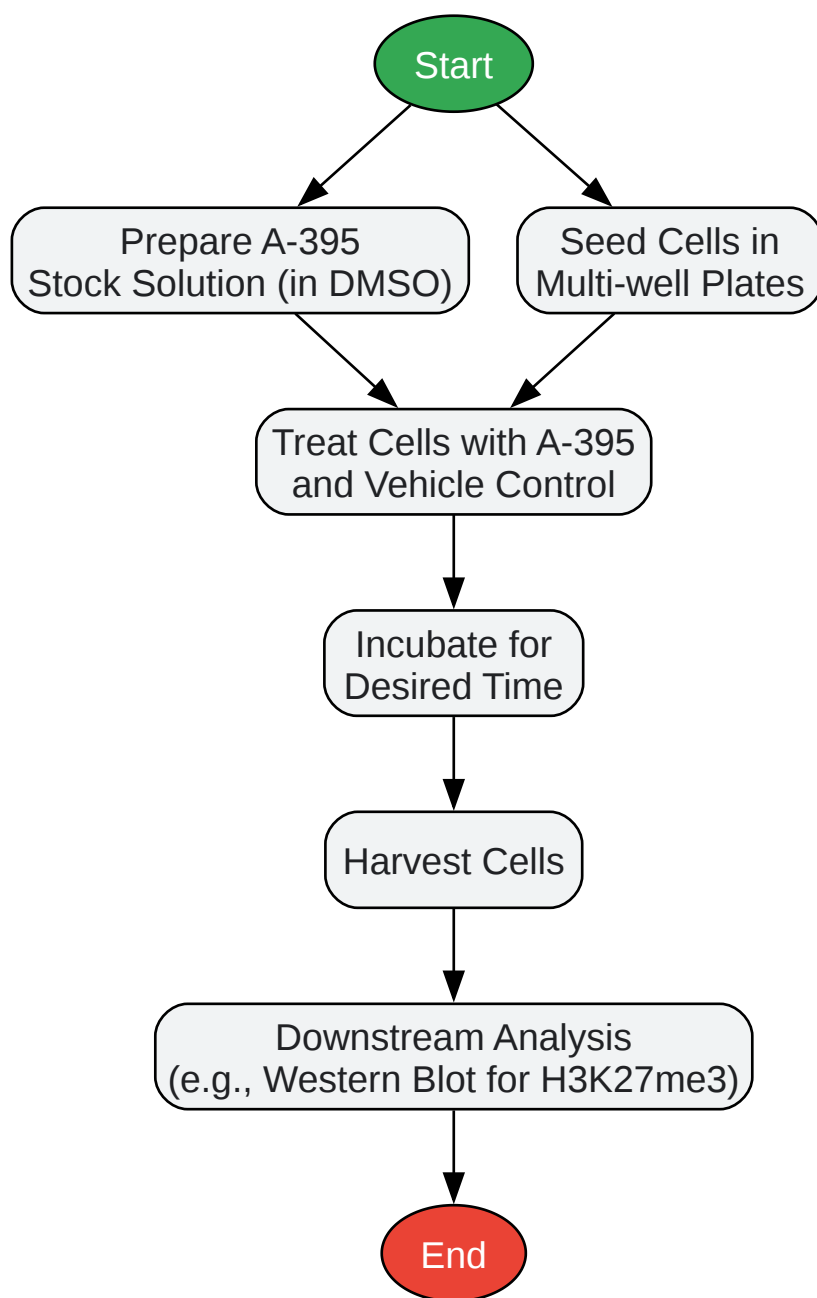
Issue	Possible Cause(s)	Suggested Solution(s)
A-395 does not dissolve completely.	- Low-quality or non-anhydrous DMSO.- Compound has precipitated out of solution.	- Use fresh, high-quality, anhydrous DMSO.- Gently warm the solution to 37°C and vortex thoroughly.
No effect on H3K27me3 levels is observed after treatment.	- A-395 has degraded due to improper storage.- Insufficient incubation time.- The cell line is resistant to PRC2 inhibition.- Problems with the Western blot procedure.	- Ensure A-395 has been stored correctly and use a fresh aliquot.- Increase the incubation time (e.g., up to 72 hours).- Confirm that the cell line is known to be sensitive to PRC2 inhibition.- Troubleshoot the Western blot protocol (e.g., check antibody quality, transfer efficiency).
High variability between replicate experiments.	- Inconsistent cell plating.- Pipetting errors when preparing dilutions.- Repeated freeze-thaw cycles of the A-395 stock solution.	- Ensure consistent cell numbers are plated for each experiment.- Prepare a master mix of the A-395 dilutions to add to the cells.- Always use a fresh aliquot of the A-395 stock solution for each experiment.
Unexpected cell toxicity.	- The working concentration is too high for the specific cell line.- The concentration of DMSO in the final culture medium is too high.	- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%, depending on the cell line's sensitivity.

Visualizations



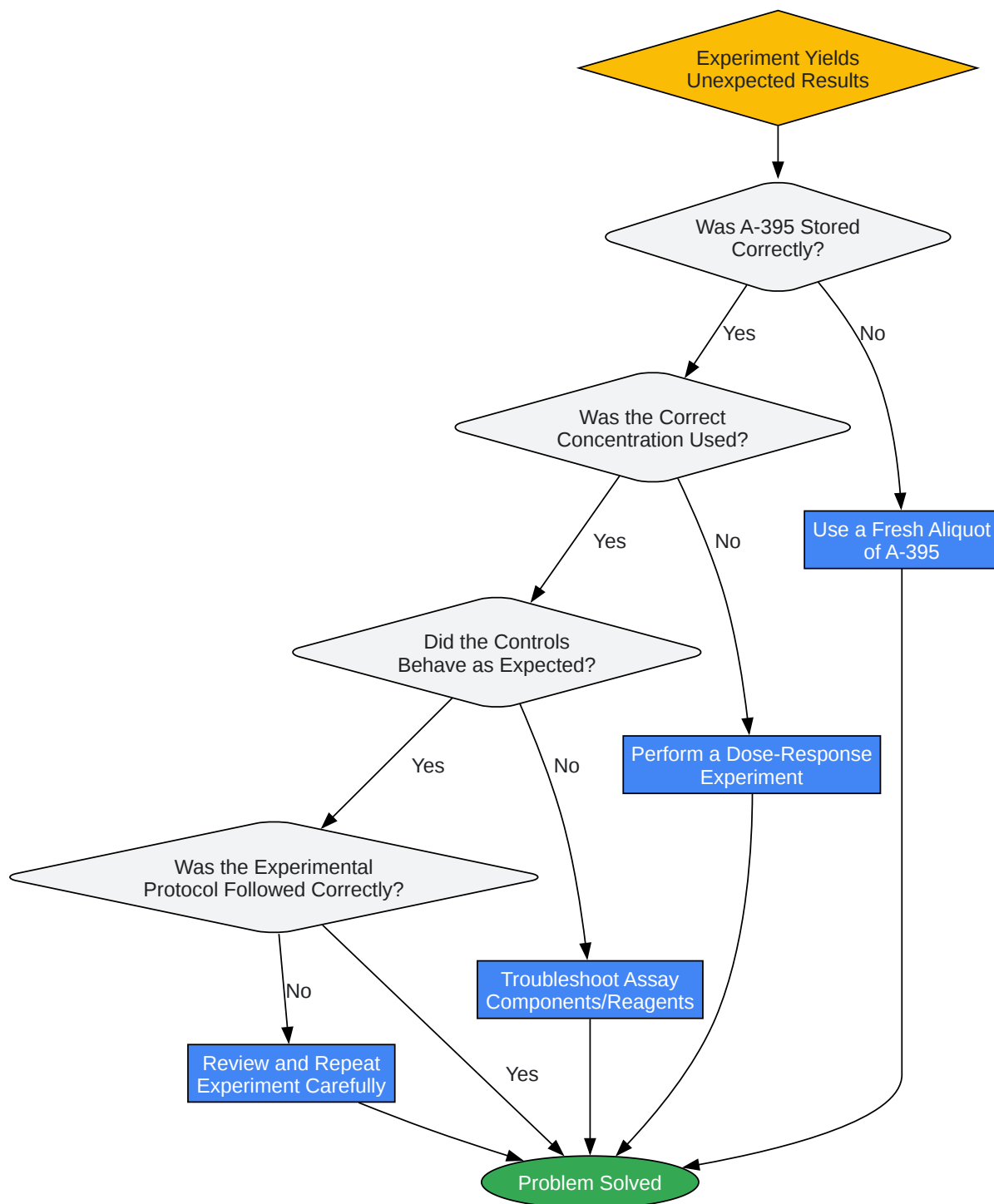
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Caption: Mechanism of action of **A-395** on the PRC2 signaling pathway.



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Caption: General experimental workflow for cell-based assays using **A-395**.



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Caption: A logical flowchart for troubleshooting common issues in **A-395** experiments.

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